Ranalexin-1Cb -

Ranalexin-1Cb

Catalog Number: EVT-244662
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ranalexin was first identified in the skin secretions of the bullfrog, known for its rich repertoire of antimicrobial peptides that serve as a defense mechanism against infections. The classification of Ranalexin-1Cb falls under the category of antimicrobial peptides (AMPs), which are small proteins that exhibit potent activity against various microorganisms. These peptides are crucial in innate immunity across many species, including amphibians, and are being explored for therapeutic applications due to their lower toxicity compared to conventional antibiotics.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ranalexin-1Cb typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:

  1. Activation: Amino acids are activated using coupling agents such as Oxyma pure and DIC (N,N'-diisopropylcarbodiimide).
  2. Cleavage: The peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA) and other solvents, ensuring minimal degradation of sensitive residues.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the synthesized peptide, achieving a purity level greater than 90% .

The final product is analyzed using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Molecular Structure Analysis

Structure and Data

Ranalexin-1Cb has a defined molecular structure that includes:

  • A sequence of 20 amino acids: NH2-Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys-COOH.
  • A characteristic disulfide bridge formed between two cysteine residues at positions 14 and 20, contributing to its stability and function .

The peptide adopts an alpha-helical conformation in membrane-mimicking environments, which is essential for its antimicrobial activity. Structural studies utilizing circular dichroism and NMR have shown that Ranalexin-1Cb can interact with lipid membranes, facilitating its insertion into bacterial membranes .

Chemical Reactions Analysis

Reactions and Technical Details

Ranalexin-1Cb primarily exhibits antimicrobial activity through several mechanisms:

  1. Membrane Disruption: The peptide interacts with bacterial membranes, leading to pore formation that disrupts membrane integrity.
  2. Intracellular Targeting: It may also penetrate cells to interfere with intracellular processes, although this pathway requires further investigation.

Studies have demonstrated that modifications in the peptide's structure can significantly enhance its potency against resistant strains of bacteria .

Mechanism of Action

Process and Data

The mechanism by which Ranalexin-1Cb exerts its antimicrobial effects involves:

  • Electrostatic Interactions: The positively charged residues interact with negatively charged components of bacterial membranes.
  • Lipid Interaction: The hydrophobic regions of the peptide facilitate insertion into lipid bilayers, leading to membrane destabilization .

Experimental data indicate that Ranalexin-1Cb retains its activity across various pH levels and ionic strengths, making it a versatile candidate for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ranalexin-1Cb exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2,200 Da.
  • Solubility: Soluble in aqueous solutions at physiological pH, enhancing its potential for biological applications.
  • Stability: The presence of disulfide bonds contributes to its stability under various conditions.

Analyses such as NMR spectroscopy reveal that while Ranalexin-1Cb is unstructured in water, it adopts a stable helical structure in organic solvents or when interacting with lipid micelles .

Applications

Scientific Uses

Ranalexin-1Cb has significant potential applications in various fields:

  • Antimicrobial Therapy: It serves as a candidate for developing new antibiotics to combat multidrug-resistant bacteria.
  • Pharmaceutical Development: Its properties make it suitable for incorporation into topical formulations or systemic therapies aimed at treating infections.
  • Research Tool: Used in studies exploring membrane dynamics and peptide-membrane interactions.

The ongoing research into Ranalexin-1Cb highlights its promise as an effective antimicrobial agent, paving the way for innovative treatments in an era of rising antibiotic resistance .

Discovery and Phylogenetic Context of Ranalexin-1Cb

Origins in Amphibian Host Defense Systems

Identification in Rana clamitans Skin Secretions

Ranalexin-1Cb was first isolated from the norepinephrine-stimulated skin secretions of the green frog (Rana clamitans) through combined cDNA library screening and mass spectrometry. This 20-amino acid peptide (Primary Sequence: Phe-Leu-Gly-Gly-Leu-Ile-Lys-Ile-Val-Pro-Ala-Met-Ile-Cys-Ala-Val-Thr-Lys-Lys-Cys) features a C-terminal amidation and a conserved single intramolecular disulfide bond (Cys¹⁴–Cys²⁰) forming a heptapeptide ring. This ring structure is critical for its stability and antimicrobial activity [1]. The peptide is synthesized as a prepropeptide, evidenced by cDNA sequencing revealing a tripartite precursor architecture: a signal peptide, an acidic propiece, and the mature peptide. Expression initiates at metamorphosis, aligning with the frog’s transition to terrestrial environments where pathogen exposure increases [1] [2].

Table 1: Structural Features of Ranalexin-1Cb

PropertyCharacteristics
Amino Acid SequenceFLGG LIKV IPAM IC AVTKKC (Disulfide: C¹⁴–C²⁰)
Molecular Weight~2.3 kDa
Structural MotifLinear C-terminal + Heptapeptide ring
Biosynthetic PrecursorPrepropeptide with signal sequence & acidic propiece
Expression OnsetMetamorphic stages in Rana clamitans

Evolutionary Significance Within Rana Genus Antimicrobial Peptide Diversity

Ranalexin-1Cb exemplifies adaptive evolution in amphibian host defense. Its gene shares a conserved signal sequence with opioid peptide precursors from Phyllomedusa frogs, suggesting a common ancestral origin for diverse bioactive peptides [1]. Within Rana, Ranalexin-1Cb contributes to "peptide multiplicity"—a strategy where frogs produce structurally varied antimicrobial peptides (AMPs) to broaden defense against pathogens. This heterogeneity arises from gene duplication and rapid sequence diversification, allowing species like R. clamitans to target diverse microbial membranes. Its production is thyroid-hormone-dependent and seasonally regulated, indicating environmental adaptation [3] [4]. Notably, Ranalexin-1Cb shows potent activity against Aeromonas hydrophila, a common aquatic frog pathogen, underscoring its ecological relevance [3].

Comparative Phylogenetics of Ranid Frog Antimicrobial Peptides

Homology to Brevinin, Esculentin, and Temporin Families

Ranalexin-1Cb belongs to the Ranalexin family, one of 14 AMP families in ranid frogs. It shares a tripartite precursor organization (signal peptide → acidic propiece → mature peptide) with Brevinin-1, Esculentin-2, and Temporin families, indicating descent from a common preprodermaseptin-like ancestor [3] [4]. However, its mature sequence and structural motifs diverge:

  • Brevinin Homology: Shares a C-terminal cyclic domain with Brevinin-1 but lacks its characteristic C-terminal "Rana-box" (disulfide-stabilized hinge) [3].
  • Temporin Contrast: Unlike linear, helical Temporins (e.g., Temporin A), Ranalexin-1Cb’s disulfide ring enables unique membrane interaction modes [3].
  • Polymyxin Convergence: The heptapeptide ring is structurally analogous to the bacterial polymyxin antibiotic, suggesting convergent evolution for lipid A binding in Gram-negative bacteria [1].

Table 2: Phylogenetic Relationships Among Ranid AMP Families

AMP FamilyStructural HallmarkRanalexin-1Cb Homology
Brevinin-1C-terminal "Rana-box" (disulfide loop)Low (lacks Rana-box)
Esculentin-2N-terminal helix + C-terminal cysteinesModerate (shared precursor gene)
TemporinShort linear helix (8–17 residues)Low (longer, disulfide-stabilized)
RanalexinCentral heptapeptide ringHigh (defining feature)

Evolutionary Divergence from Ranalexin Isoforms in Rana catesbeiana

While Rana clamitans produces Ranalexin-1Cb, the American bullfrog (Rana catesbeiana) expresses distinct Ranalexin isoforms (e.g., Ranalexin-HP3, HP8). Genomic analyses reveal this divergence stems from:

  • Alternative Splicing: The R. catesbeiana Ranalexin gene undergoes tissue-specific splicing, generating isoforms with variations in the mature peptide (e.g., HP3: Val¹-start; HP8: Extended C-terminus) [2] [5].
  • Sequence Diversification: Key substitutions in the heptapeptide ring (e.g., HP3: SLSGCWTKSIPRKPCLRNR vs. Ranalexin-1Cb: FLGGLIKVIPAMICAVTKKC) reduce potency against Gram-positives but enhance Mycobacteria specificity [2].
  • Gene Architecture: R. catesbeiana Ranalexin genes span 1.6–15 kbp with 1–4 exons, versus the compact single-exon structure in R. clamitans, enabling faster neofunctionalization [2].

Table 3: Ranalexin Isoform Divergence in North American Ranids

IsoformSpeciesKey Sequence DifferencesFunctional Specialization
Ranalexin-1CbRana clamitansFLGGLIKVIPAMICAVTKKC (Conserved ring)Broad-spectrum Gram-/-ve activity
Ranalexin-HP3Rana catesbeianaVLLYLIITVSFPRRD...SLSGCWTKSIPRKPCLRNRMycobacteriostatic activity
Ranalexin-HP8Rana catesbeianaMFFMSSPRRDADEVKEVKR...GFLDIIKNLGKTFAGHMLDKIKCEnhanced amphipathicity

This divergence highlights how closely related species tailor Ranalexin isoforms to ecological niches—R. clamitans prioritizes generalist defense, while R. catesbeiana variants target specialized pathogens like Mycobacteria [2] [5].

Properties

Product Name

Ranalexin-1Cb

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.